molecular formula C25H26N4O4 B2530739 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251593-60-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2530739
CAS RN: 1251593-60-8
M. Wt: 446.507
InChI Key: KFTNYUMOJDAUJI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Pyrimidine Derivatives and Related Compounds

1. Therapeutic Potential and Mechanistic Studies

Pyrimidines and their derivatives are a focal point in medicinal chemistry due to their vast range of biological activities. These compounds have been explored for their roles in anti-inflammatory, anticancer, antiviral, and antimicrobial activities among others. For instance, Gondkar, Deshmukh, and Chaudhari (2013) synthesized substituted 1,2,3,4-tetrahydropyrimidine derivatives to study their in-vitro anti-inflammatory activity, highlighting the compound's potential to design leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

2. Optoelectronic Materials

Compounds containing quinazoline and pyrimidine rings have also been identified for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Lipunova, Nosova, Charushin, and Chupakhin (2018) reviewed the use of quinazoline or pyrimidine ring-containing molecules in relation to photo- and electroluminescence, demonstrating their value in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

3. Environmental Applications

Advanced oxidation processes (AOPs) have been employed to treat various organic pollutants, including acetaminophen and its derivatives, in aquatic environments. The degradation pathways, kinetics, mechanisms, and by-products of these processes have been extensively studied to improve water treatment technologies and reduce the environmental impact of recalcitrant compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16-4-3-5-18(10-16)12-28-9-8-21-20(13-28)25(31)29(17(2)26-21)14-24(30)27-19-6-7-22-23(11-19)33-15-32-22/h3-7,10-11H,8-9,12-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTNYUMOJDAUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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